(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid
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Overview
Description
®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the imidazolidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyloxycarbonyl chloride with an amino acid derivative, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized imidazolidine derivatives.
Scientific Research Applications
®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The imidazolidine ring structure provides stability and enhances the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A heterocyclic compound with a similar benzyloxycarbonyl group.
Imidazole: Another heterocyclic compound with a simpler ring structure.
Oxazolidine: A related compound with an oxygen atom in the ring.
Uniqueness
®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyloxycarbonyl group and the carboxylic acid group provides versatility in chemical reactions and potential biological activity. The imidazolidine ring structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUEIZKNBGWGN-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350826 |
Source
|
Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634614-25-8 |
Source
|
Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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